molecular formula C8H13Cl3N2S B2969272 4-Chloro-4-(1,3-thiazol-2-yl)piperidine dihydrochloride CAS No. 2230798-56-6

4-Chloro-4-(1,3-thiazol-2-yl)piperidine dihydrochloride

Cat. No.: B2969272
CAS No.: 2230798-56-6
M. Wt: 275.62
InChI Key: UWDAFAAWKBEJMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-4-(1,3-thiazol-2-yl)piperidine dihydrochloride is a chemical compound with the molecular formula C8H11ClN2S.2HCl. It is a derivative of piperidine, a six-membered ring containing nitrogen, and thiazole, a five-membered ring containing both sulfur and nitrogen. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-4-(1,3-thiazol-2-yl)piperidine dihydrochloride typically involves the reaction of 4-chloropiperidine with 2-chlorothiazole under specific conditions. The reaction is usually carried out in the presence of a base such as sodium carbonate or potassium carbonate, and a solvent like dichloromethane or ethanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The final product is often purified using recrystallization or chromatography techniques to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-4-(1,3-thiazol-2-yl)piperidine dihydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the piperidine ring can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The thiazole ring can be reduced to form dihydrothiazole derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like ethanol or dimethyl sulfoxide (DMSO) at room temperature or slightly elevated temperatures.

    Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are used in aprotic solvents like tetrahydrofuran (THF).

Major Products Formed

    Substitution Reactions: Products include various substituted piperidine derivatives.

    Oxidation Reactions: Products include sulfoxides and sulfones.

    Reduction Reactions: Products include dihydrothiazole derivatives.

Scientific Research Applications

4-Chloro-4-(1,3-thiazol-2-yl)piperidine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is used in the study of enzyme inhibition and receptor binding.

    Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 4-Chloro-4-(1,3-thiazol-2-yl)piperidine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. For example, it may inhibit cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators. The thiazole ring can interact with various biological pathways, modulating cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-4-(1,3-thiazol-2-yl)piperidine
  • 4-Chloro-4-(1,3-thiazol-2-yl)piperidine hydrochloride
  • 4-Chloro-4-(1,3-thiazol-2-yl)piperidine sulfate

Uniqueness

4-Chloro-4-(1,3-thiazol-2-yl)piperidine dihydrochloride is unique due to its specific combination of a piperidine ring and a thiazole ring, along with the presence of two hydrochloride groups. This unique structure imparts specific chemical and biological properties, making it valuable in various research applications.

Properties

IUPAC Name

2-(4-chloropiperidin-4-yl)-1,3-thiazole;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN2S.2ClH/c9-8(1-3-10-4-2-8)7-11-5-6-12-7;;/h5-6,10H,1-4H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWDAFAAWKBEJMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1(C2=NC=CS2)Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13Cl3N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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